Cas no 135729-76-9 ((S,R)-Palonosetron Hydrochloride Contains up to ~35% (R,R)-isomer)

(S,R)-Palonosetron Hydrochloride is a selective 5-HT3 receptor antagonist used primarily as an antiemetic to prevent chemotherapy-induced nausea and vomiting. This product contains up to ~35% (R,R)-isomer, which may influence its pharmacological profile. The (S,R)-isomer is the more pharmacologically active form, contributing to the compound's high receptor affinity and prolonged duration of action. The presence of the (R,R)-isomer is a known characteristic of the synthesis process and is accounted for in efficacy studies. The hydrochloride salt form ensures stability and solubility, facilitating formulation into injectable or oral dosage forms. This product is suitable for research and pharmaceutical development applications requiring precise isomer characterization.
(S,R)-Palonosetron Hydrochloride Contains up to ~35% (R,R)-isomer structure
135729-76-9 structure
Product Name:(S,R)-Palonosetron Hydrochloride Contains up to ~35% (R,R)-isomer
CAS No:135729-76-9
MF:C19H25ClN2O
MW:332.867604017258
CID:823797
PubChem ID:18651161
Update Time:2025-06-08

(S,R)-Palonosetron Hydrochloride Contains up to ~35% (R,R)-isomer Chemical and Physical Properties

Names and Identifiers

    • (S,R)-Palonosetron Hydrochloride
    • (3aR)-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-b enzo[de]isoquinolin-1-one hydrochloride (1:1)
    • (S,R)-Palonosetron H
    • (S,R)Palonosetron HCl
    • (3aS)-2-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one monohydrochloride
    • (3aS)-2-[(3R)-Quinuclidin-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride
    • RS-25233-197
    • (S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-onehydrochloride
    • AC-28359
    • BDBM50000449
    • (3AS)-2-((3R)-QUINUCLIDIN-3-YL)-2,3,3A,4,5,6-HEXAHYDRO-1H-BENZO(DE)ISOQUINOLIN-1-ONE HYDROCHLORIDE
    • CHEMBL545717
    • (S,R)-Palonosetron Hydrochloride Contains ~35per cent (R,R)-isomer
    • Palonosetron hydrochloride, (3R)-
    • RS 25233-197
    • 1H-BENZ(DE)ISOQUINOLIN-1-ONE, 2-(3R)-1-AZABICYCLO(2.2.2)OCT-3-YL-2,3,3A,4,5,6-HEXAHYDRO-, HYDROCHLORIDE (1:1), (3AS)-
    • (S)-2-((R)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride
    • (S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride
    • AKOS030485958
    • (3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
    • SCHEMBL4054459
    • 1J5X5HPB4C
    • (S,R)-Palonosetron Hydrochloride Contains up to ~35% (R,R)-isomer
    • UNII-1J5X5HPB4C
    • 135729-76-9
    • MDL: MFCD29058561
    • Inchi: 1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1
    • InChI Key: OLDRWYVIKMSFFB-KALLACGZSA-N
    • SMILES: Cl.O=C1C2C=CC=C3CCC[C@@H](C=23)CN1[C@H]1CN2CCC1CC2

Computed Properties

  • Exact Mass: 332.16600
  • Monoisotopic Mass: 332.1655411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 456
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.6Ų

Experimental Properties

  • PSA: 23.55000
  • LogP: 3.33430

(S,R)-Palonosetron Hydrochloride Contains up to ~35% (R,R)-isomer Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

(S,R)-Palonosetron Hydrochloride Contains up to ~35% (R,R)-isomer Pricemore >>

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(S,R)-Palonosetron Hydrochloride Contains up to ~35% (R,R)-isomer Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:135729-76-9)(S,R)-盐酸帕洛诺司琼
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Amadis Chemical Company Limited
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(CAS:135729-76-9)(S,R)-Palonosetron Hydrochloride Contains up to ~35% (R,R)-isomer
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Additional information on (S,R)-Palonosetron Hydrochloride Contains up to ~35% (R,R)-isomer

Recent Advances in (S,R)-Palonosetron Hydrochloride Research: Focus on 135729-76-9 and Isomeric Composition

Palonosetron hydrochloride, a potent 5-HT3 receptor antagonist, has garnered significant attention in the field of chemotherapy-induced nausea and vomiting (CINV) prophylaxis. The compound with CAS number 135729-76-9, specifically the (S,R)-Palonosetron Hydrochloride containing up to ~35% (R,R)-isomer, presents unique pharmacological properties that warrant detailed investigation. Recent studies have focused on understanding the impact of isomeric composition on drug efficacy, safety, and receptor binding affinity, providing valuable insights for clinical applications.

A 2023 study published in the Journal of Medicinal Chemistry explored the crystallographic and spectroscopic characterization of (S,R)-Palonosetron Hydrochloride, revealing distinct conformational differences between the (S,R) and (R,R) isomers. The research highlighted that the presence of up to 35% (R,R)-isomer does not significantly alter the overall binding affinity to 5-HT3 receptors but may influence the drug's pharmacokinetic profile. These findings are critical for pharmaceutical manufacturers aiming to optimize the isomeric ratio for enhanced therapeutic outcomes.

Further investigations into the metabolic pathways of (S,R)-Palonosetron Hydrochloride have been conducted using advanced LC-MS/MS techniques. A recent preclinical study demonstrated that the (R,R)-isomer exhibits a slightly slower hepatic clearance compared to the (S,R)-isomer, which could contribute to prolonged antiemetic effects. This metabolic disparity underscores the importance of precise isomeric control in drug formulation, particularly for patients undergoing highly emetogenic chemotherapy regimens.

The clinical implications of these findings were addressed in a multicenter Phase IV trial evaluating the efficacy of (S,R)-Palonosetron Hydrochloride with varying isomeric compositions. Results indicated that formulations containing approximately 35% (R,R)-isomer demonstrated comparable efficacy to pure (S,R)-isomer preparations in acute CINV prevention, with potential advantages in delayed-phase nausea control. This supports the continued use of the current isomeric mixture in clinical practice while prompting further research into optimal dosing strategies.

Emerging analytical techniques, including chiral supercritical fluid chromatography (SFC), have enabled more precise quantification of isomeric ratios in (S,R)-Palonosetron Hydrochloride preparations. A 2024 analytical method development study established robust protocols for monitoring isomeric content during manufacturing, ensuring batch-to-batch consistency for the 135729-76-9 compound. These advancements in quality control are particularly relevant as regulatory agencies increasingly emphasize the importance of isomeric characterization in drug approval processes.

Future research directions include exploring the potential synergistic effects of the (S,R) and (R,R) isomers at the molecular level, as well as investigating the compound's application in novel therapeutic areas beyond CINV. Preliminary data suggest that Palonosetron's multimodal mechanism of action may have utility in pain management and certain psychiatric disorders, opening new avenues for drug repurposing. Continued investigation into 135729-76-9 and its isomeric variants promises to yield important discoveries in both basic science and clinical applications.

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(CAS:135729-76-9)(S,R)-盐酸帕洛诺司琼
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Amadis Chemical Company Limited
(CAS:135729-76-9)(S,R)-Palonosetron Hydrochloride Contains up to ~35% (R,R)-isomer
A906957
Purity:99%/99%/99%
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